3-Amino-2-[(2-chlorophenyl)methyl]propan-1-ol is an organic compound with the molecular formula CHClNO. This compound features an amino group, a chlorophenyl group, and a hydroxyl group attached to a propanol backbone. It is primarily recognized for its potential applications in medicinal chemistry and organic synthesis.
This compound can be classified as an amino alcohol due to the presence of both an amino group and a hydroxyl group. It is synthesized through nucleophilic substitution reactions involving 2-chlorobenzyl chloride and 3-amino-1-propanol, typically under basic conditions. The compound is relevant in various fields, including organic chemistry, medicinal chemistry, and materials science.
The synthesis of 3-Amino-2-[(2-chlorophenyl)methyl]propan-1-ol generally follows these steps:
In industrial settings, the synthesis may utilize continuous flow reactors to optimize reaction conditions, ensuring high yield and purity. Advanced purification techniques are employed to achieve consistent quality in the final product.
The molecular structure of 3-Amino-2-[(2-chlorophenyl)methyl]propan-1-ol can be represented as follows:
Key structural features include:
The compound's three-dimensional conformation allows for specific interactions with biological targets, which are critical for its applications in medicinal chemistry.
3-Amino-2-[(2-chlorophenyl)methyl]propan-1-ol can participate in several chemical reactions:
The mechanism of action for 3-Amino-2-[(2-chlorophenyl)methyl]propan-1-ol involves its interaction with biological molecules:
Relevant analyses may include spectroscopic methods (NMR, IR) for structural confirmation and purity assessment through chromatographic techniques .
3-Amino-2-[(2-chlorophenyl)methyl]propan-1-ol has several scientific applications:
The compound’s molecular architecture contains a stereogenic center at the C2 carbon atom, generating distinct enantiomers that exhibit differential interactions with chiral biological targets. This chirality is pharmacologically significant, as evidenced by the stereoselective synthesis requirements in patented neuroprotective agents . The molecule’s β-amino alcohol motif enables multiple chemical modifications:
Table 1: Molecular Characteristics of 3-Amino-2-[(2-chlorophenyl)methyl]propan-1-ol
Property | Value | Significance |
---|---|---|
Molecular Formula | C₁₀H₁₄ClNO | Defines elemental composition and molecular weight (199.68 g/mol) [4] |
Chiral Center | C2 carbon | Enables enantioselective synthesis; (R) and (S) forms show different bioactivity |
Hydrogen Bond Donors | 2 (NH₂, OH) | Facilitates target binding via H-bonding interactions [4] |
Hydrogen Bond Acceptors | 2 (N, O) | Enhances solubility and biomolecular recognition |
Lipophilicity (LogP) | 1.41 (calculated) | Balances membrane permeability and aqueous solubility [4] |
Canonical SMILES | NCC(CO)CC1=CC=CC=C1Cl | Encodes structural connectivity for cheminformatics applications [4] |
Industrial-scale production employs optimized catalytic hydrogenation and reductive amination protocols. Sodium cyanoborohydride or sodium triacetoxyborohydride selectively reduce intermediate imines while preserving the chiral integrity at C2. Continuous flow reactors enhance yield (typically >85%) and purity (>95%) by precisely controlling reaction parameters [6].
The 2-chlorobenzyl-propanolamine scaffold serves as a critical pharmacophoric element in multiple therapeutic classes, where it often functions as a conformational constraint or hydrogen-bonding anchor:
Table 2: Biologically Active Compounds Containing the 2-Chlorobenzylaminoethanol Core
Compound Class | Biological Target | Structural Modifications |
---|---|---|
N-(3-Amino-2-hydroxypropyl) alkylamides | β-amyloid fibrillization | Acyl group variation at amino terminus (e.g., 3,5-difluorobenzamide) [2] |
Cognitive Disorder Therapeutics | Muscarinic receptors | Etherification of hydroxyl group with arylmethyl systems |
Cholinesterase Inhibitors | Acetylcholinesterase active site | Quaternary ammonium formation at amino group [6] |
Analgesic Candidates | TRPV1 ion channels | Thiourea linkage from amino group to capsaicin analogs [6] |
The chlorophenyl group enhances target affinity through both steric and electronic effects: the chlorine atom’s +M effect increases aromatic electron density, promoting π-cation interactions with lysine residues, while its hydrophobic surface complements protein binding pockets. This dual functionality makes it superior to methyl- or methoxy-substituted analogs in neurological targets [4] [6].
This compound entered pharmaceutical development through systematic exploration of amino alcohol derivatives in neurodegenerative disorders. Key milestones include:
Table 3: Historical Development Timeline in Patent Literature
Year | Patent/Document | Assignee | Therapeutic Application | Key Innovation |
---|---|---|---|---|
2002 | AU2002320490B2 | Not specified | Alzheimer’s disease, cerebral amyloid angiopathy | First disclosure as β-secretase inhibitor core structure |
2003 | EP1409450B1 | Not specified | Neurodegenerative disorders, Lewy body dementia | Chiral synthesis routes; enantiomeric purity >99% ee |
2014 | EN 300-93314 (Enamine) | Commercial | Chemical building block | Large-scale GMP production process [1] |
2020 | Fluorochem F675383 | Commercial | High-purity screening compound | Chromatography-free crystallization (95% purity) [4] |
Synthetic methodology evolved significantly during this period: early routes employed classical resolution of racemates via diastereomeric salt formation, while modern approaches utilize asymmetric catalysis. Cinchona alkaloid phase-transfer catalysts achieve >90% enantiomeric excess at 0.3 mol% loading, representing a cost-effective industrial solution [6]. The compound’s patent trajectory illustrates the pharmaceutical industry’s strategic prioritization of multifunctional, stereochemically complex intermediates for next-generation therapeutics.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9